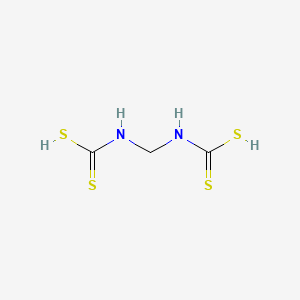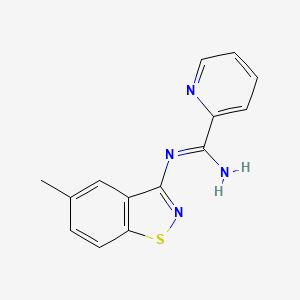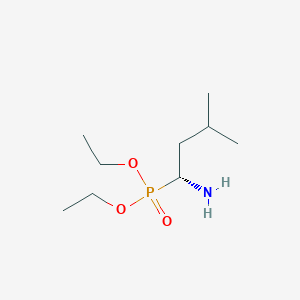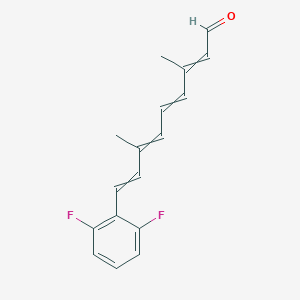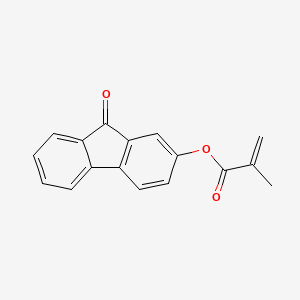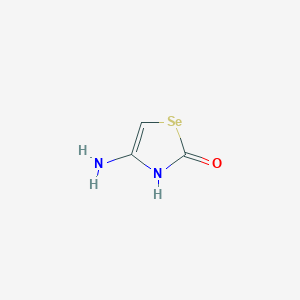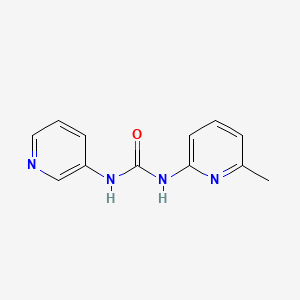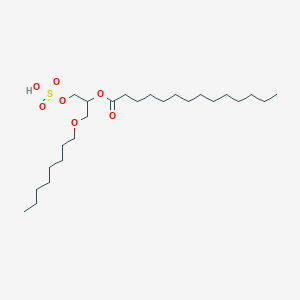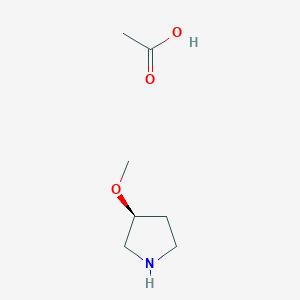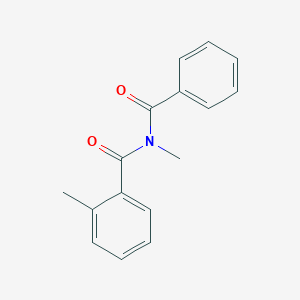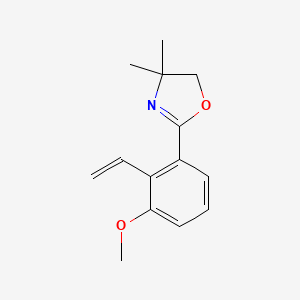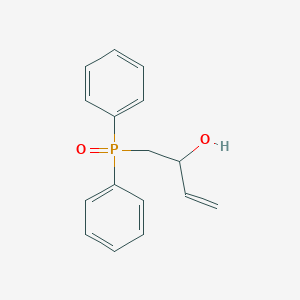
1-(Diphenylphosphoryl)but-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylphosphoryl)but-3-en-2-ol is a chemical compound characterized by the presence of a diphenylphosphoryl group attached to a butenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylphosphoryl)but-3-en-2-ol typically involves the reaction of propargyl alcohol with (chloro)diphenylphosphine to form an allene intermediate. This intermediate is then reacted with pyrrolidine on silica gel, with the addition of a few drops of water to improve the yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Diphenylphosphoryl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphoryl group to a phosphine group.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions include various phosphine oxides, phosphines, and substituted derivatives of the original compound .
Scientific Research Applications
1-(Diphenylphosphoryl)but-3-en-2-ol has several applications in scientific research:
Biology: The compound’s ability to form stable complexes with metals makes it useful in biological imaging and diagnostic applications.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: The compound’s unique properties make it valuable in the development of advanced materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-(Diphenylphosphoryl)but-3-en-2-ol involves its ability to form stable complexes with metal ions. This interaction is facilitated by the diphenylphosphoryl group, which acts as a strong electron donor, enhancing the compound’s binding affinity to metal centers. These complexes can then participate in various catalytic and photophysical processes, making the compound useful in a range of applications .
Comparison with Similar Compounds
1-Phenyl(1-thiophen-2-yl)-4-(diphenylphosphoryl)butane-1,3-diones: This compound shares a similar diphenylphosphoryl group but differs in its overall structure and tautomeric properties.
1,3-bis(diphenylphosphoryl)but-1-en-1-ol: Another related compound with two diphenylphosphoryl groups, offering different reactivity and applications.
Uniqueness: 1-(Diphenylphosphoryl)but-3-en-2-ol is unique due to its specific structural configuration, which allows for versatile reactivity and the formation of stable metal complexes. This makes it particularly valuable in fields requiring precise control over molecular interactions and properties.
Properties
CAS No. |
145652-79-5 |
|---|---|
Molecular Formula |
C16H17O2P |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
1-diphenylphosphorylbut-3-en-2-ol |
InChI |
InChI=1S/C16H17O2P/c1-2-14(17)13-19(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12,14,17H,1,13H2 |
InChI Key |
WOFSBFZCTOFCMI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)
